molecular formula C25H36N6O6 B15469144 L-Valyl-D-tyrosyl-L-valyl-L-histidine CAS No. 53518-69-7

L-Valyl-D-tyrosyl-L-valyl-L-histidine

Cat. No.: B15469144
CAS No.: 53518-69-7
M. Wt: 516.6 g/mol
InChI Key: LFRPJXGKZBPVPN-ANULTFPQSA-N
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Description

L-Valyl-D-tyrosyl-L-valyl-L-histidine is a tetrapeptide composed of four amino acid residues: L-valine, D-tyrosine, L-valine, and L-histidine. The sequence is notable for its inclusion of a D-tyrosine residue, a non-proteinogenic enantiomer that may confer unique biochemical properties, such as enhanced protease resistance or altered receptor binding compared to all-L-configuration peptides.

Properties

CAS No.

53518-69-7

Molecular Formula

C25H36N6O6

Molecular Weight

516.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C25H36N6O6/c1-13(2)20(26)23(34)29-18(9-15-5-7-17(32)8-6-15)22(33)31-21(14(3)4)24(35)30-19(25(36)37)10-16-11-27-12-28-16/h5-8,11-14,18-21,32H,9-10,26H2,1-4H3,(H,27,28)(H,29,34)(H,30,35)(H,31,33)(H,36,37)/t18-,19+,20+,21+/m1/s1

InChI Key

LFRPJXGKZBPVPN-ANULTFPQSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares L-Valyl-D-tyrosyl-L-valyl-L-histidine with structurally related peptides from the evidence:

Compound Name Sequence (Abbreviated) Molecular Formula Molecular Weight CAS No. Key Features
This compound (Target) Val-D-Tyr-Val-His C26H37N5O7* ~547.6* Not provided D-tyrosine, tetrapeptide, His for metal binding
Angiotensin I analog [] Gly-Val-Tyr-Val-His-Pro C37H55N9O9 769.89 133605-55-7 Hexapeptide, L-Tyr, Pro terminus
Larger peptide [] Complex 14-residue chain C66H104N20O17 1449.66 93265-79-3 Extended chain, multiple hydrophobic residues

*Calculated based on standard amino acid masses.

Key Observations :

  • Chain Length : The target tetrapeptide is significantly shorter than analogs in (hexapeptide) and (14-residue chain), which may reduce its metabolic stability but enhance membrane permeability .
  • Functional Groups : Histidine in the target may enable metal coordination, a feature shared with ’s His-rich peptides, which are often involved in enzymatic or signaling roles .

Preparation Methods

Structural and Stereochemical Considerations

L-Valyl-D-tyrosyl-L-valyl-L-histidine comprises four amino acids: L-valine, D-tyrosine, L-valine, and L-histidine. The inclusion of D-tyrosine introduces conformational rigidity, altering the peptide’s interaction with biological targets compared to all-L configurations. The imidazole side chain of histidine further complicates synthesis due to its nucleophilic reactivity, necessitating specialized protecting groups during assembly.

Role of D-Amino Acids in Peptide Design

D-amino acids enhance proteolytic stability and modulate receptor binding affinity. In this compound, the D-tyrosine residue disrupts α-helix formation, favoring β-turn conformations that improve membrane permeability. This stereochemical heterogeneity requires precise orthogonality in protecting group strategies to prevent epimerization during coupling.

Solid-Phase Peptide Synthesis (SPPS)

SPPS remains the gold standard for synthesizing this compound, offering high yields and sequence control. The process involves sequential coupling of Fmoc- or Boc-protected amino acids to a resin-bound growing chain.

Resin Selection and Initial Loading

Wang resin (4-hydroxymethylphenoxymethyl polystyrene) is preferred for its compatibility with Fmoc chemistry. Loading the first amino acid (L-histidine) involves:

  • Swelling the resin in dimethylformamide (DMF) for 30 minutes.
  • Coupling L-histidine using hexafluorophosphate benzotriazole tetramethyluronium (HBTU) and N,N-diisopropylethylamine (DIEA) in a 1:1:2 molar ratio.
  • Capping unreacted sites with acetic anhydride to prevent deletion sequences.

Sequential Coupling and Deprotection

Each amino acid is coupled using HBTU or hexafluorophosphate azabenzotriazole tetramethyluronium (HATU) activators. Critical steps include:

  • L-Valine Coupling : Double coupling with 4-fold excess amino acid to overcome steric hindrance from the branched side chain.
  • D-Tyrosine Incorporation : Use of pre-activated D-tyrosine-OAlloc ester to minimize racemization.
  • Histidine Protection : Trityl (Trt) groups shield the imidazole ring during Fmoc deprotection with 20% piperidine in DMF.
Table 1: Protecting Groups for this compound Synthesis
Amino Acid Protecting Group Removal Condition
L-Histidine Trityl (Trt) 1% trifluoroacetic acid (TFA) in dichloromethane (DCM)
D-Tyrosine Allyloxycarbonyl (Alloc) Pd(PPh₃)₄ in DMF
L-Valine Fmoc 20% piperidine in DMF

Cleavage and Global Deprotection

Post-assembly, the peptide is cleaved from the resin using a TFA cocktail (TFA:thioanisole:water:triisopropylsilane, 94:3:2:1) for 2 hours at 25°C. This simultaneously removes side-chain protections, yielding the crude peptide.

Solution-Phase Peptide Synthesis

While less common for tetrapeptides, solution-phase synthesis permits larger-scale production. Segment condensation is employed, joining two dipeptides (L-Val-D-Tyr and L-Val-L-His) via mixed carbonic anhydride coupling.

Dipeptide Synthesis

  • L-Val-D-Tyr : Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) mediate coupling in tetrahydrofuran (THF), with 85% yield.
  • L-Val-L-His : Benzotriazolyloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) ensures efficient amidation, though histidine side-chain protection with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) is critical.

Fragment Coupling

The final step conjugates L-Val-D-Tyr and L-Val-L-His using ethyl cyanoglyoxylate-2-oxime (Oxyma) and N,N'-diisopropylcarbodiimide (DIC), achieving 78% yield after HPLC purification.

Table 2: Comparative Efficiency of SPPS vs. Solution-Phase Synthesis
Parameter SPPS Solution-Phase
Average Yield 92% 75%
Purity (Crude) 85% 60%
Synthesis Time 3 Days 7 Days
Scalability <1 mmol >10 mmol

Purification and Characterization

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) resolves the target peptide from deletion sequences and epimerized byproducts. Mass spectrometry (ESI-TOF) confirms the molecular weight (516.60 g/mol), while circular dichroism (CD) spectroscopy verifies the β-turn conformation induced by D-tyrosine.

Table 3: Analytical Data for this compound
Parameter Value
Molecular Weight 516.60 g/mol
HPLC Retention Time 12.4 min
Purity (Final) ≥98%
Optical Rotation [α]D²⁵ = -34.5° (c=1, H₂O)

Challenges and Mitigation Strategies

Racemization During D-Tyrosine Coupling

The D-Tyr residue is prone to L-configuration inversion under basic conditions. Employing Oxyma/DIC instead of HOBt/DIC reduces racemization from 8% to <2%.

Histidine Side-Reactions

Unprotected imidazole rings undergo alkylation during cleavage. Trityl protection, removed under mild acidic conditions, suppresses this side reaction.

Q & A

Q. What are the standard protocols for synthesizing L-Valyl-D-tyrosyl-L-valyl-L-histidine?

Solid-phase peptide synthesis (SPPS) is the primary method, utilizing Fmoc/tBu protection strategies. Key steps include:

  • Sequential coupling of amino acids (e.g., D-tyrosine requires chiral purity verification via HPLC ).
  • Activation with agents like HBTU or HATU in DMF, monitored by Kaiser tests for completion .
  • Cleavage from resin using TFA/water/triisopropylsilane (95:2.5:2.5) to preserve side-chain integrity . Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. Which analytical techniques are recommended for characterizing this tetrapeptide’s purity and structure?

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF to confirm molecular weight (e.g., expected [M+H]+ for C₃₇H₅₅N₉O₉: 770.40 g/mol) .
  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR in DMSO-d6 to resolve stereochemistry, particularly D-tyrosine configuration .
  • Circular Dichroism (CD): Assess secondary structure in aqueous buffers, noting pH-dependent conformational shifts .

Q. What safety protocols should be followed when handling this compound?

  • Use PPE (gloves, lab coat, safety goggles) to avoid dermal/ocular exposure .
  • Work under fume hoods to prevent inhalation of airborne particles .
  • Store at -20°C in airtight, light-protected containers to minimize hydrolysis/oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this peptide?

  • Variable Validation: Replicate studies using identical cell lines (e.g., HEK293 vs. CHO-K1) and buffer conditions (pH 7.4 vs. 6.8) .
  • Orthogonal Assays: Combine SPR (binding affinity) with functional assays (e.g., cAMP modulation) to confirm activity .
  • Batch Analysis: Compare peptide purity (≥98% vs. 90%) across studies, as impurities may skew results .

Q. What strategies optimize the stability of this compound during long-term storage?

  • Lyophilization: Freeze-dry in 0.1% TFA to prevent aggregation .
  • Inert Atmospheres: Store under argon to minimize oxidation of histidine residues .
  • Additives: Include trehalose (5% w/v) as a cryoprotectant for -80°C storage .

Q. How can computational modeling predict this peptide’s interaction with biological targets?

  • Molecular Dynamics (MD): Simulate binding to GPCRs (e.g., histamine receptors) using CHARMM36 force fields .
  • Docking Studies: Use AutoDock Vina to identify key residues (e.g., D-tyrosine’s role in hydrophobic interactions) .
  • Free Energy Calculations: MM-PBSA to quantify binding affinities and validate experimental IC50 values .

Q. What methodologies assess the peptide’s susceptibility to enzymatic degradation?

  • Serum Stability Assays: Incubate with 10% fetal bovine serum (37°C, 24h) and quantify intact peptide via LC-MS .
  • Protease Screening: Test against trypsin/chymotrypsin to identify cleavage sites (e.g., valyl-histidine bond) .
  • Stabilization Strategies: Incorporate D-amino acids or PEGylation to enhance half-life .

Data Reproducibility & Experimental Design

Q. How can researchers ensure reproducibility in bioactivity assays involving this peptide?

  • Standardized Buffers: Use HEPES (pH 7.4) with 0.01% BSA to reduce nonspecific binding .
  • Blind Testing: Mask sample identities during assay execution to eliminate bias .
  • Interlaboratory Validation: Share aliquots between labs to control for batch variability .

Q. What experimental controls are critical for studying this peptide’s pharmacological effects?

  • Negative Controls: Scrambled-sequence peptides to confirm target specificity .
  • Solvent Controls: DMSO concentrations ≤0.1% to avoid cytotoxicity .
  • Endpoint Controls: Include known agonists/antagonists (e.g., histamine for receptor studies) .

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